Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17758796
InChI: InChI=1S/C14H16FNO3/c1-19-14(18)9-16-7-6-10(8-13(16)17)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3
SMILES:
Molecular Formula: C14H16FNO3
Molecular Weight: 265.28 g/mol

Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate

CAS No.:

Cat. No.: VC17758796

Molecular Formula: C14H16FNO3

Molecular Weight: 265.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate -

Specification

Molecular Formula C14H16FNO3
Molecular Weight 265.28 g/mol
IUPAC Name methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate
Standard InChI InChI=1S/C14H16FNO3/c1-19-14(18)9-16-7-6-10(8-13(16)17)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3
Standard InChI Key IGPBTDNBWUPPRW-UHFFFAOYSA-N
Canonical SMILES COC(=O)CN1CCC(CC1=O)C2=CC=CC=C2F

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three critical components:

  • A piperidine ring substituted at the 4-position with a 2-fluorophenyl group.

  • A 2-oxo (keto) group at the 2-position of the piperidine ring.

  • An acetyl ester moiety (CH3COO\text{CH}_{3}\text{COO}-) linked to the piperidine nitrogen via a methylene bridge.

The 2-fluorophenyl group introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The keto group enhances hydrogen-bonding potential, while the ester moiety confers hydrolytic susceptibility, a trait exploitable in prodrug design .

Table 1: Molecular Properties of Methyl 2-[4-(2-Fluorophenyl)-2-Oxopiperidin-1-yl]Acetate

PropertyValue
Molecular FormulaC14H16FNO3\text{C}_{14}\text{H}_{16}\text{FNO}_{3}
Molecular Weight265.28 g/mol
CAS Number2059972-30-2
IUPAC NameMethyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate
SMILESCOC(=O)CN1C(CCC(=O)C1)C2=C(C=CC=C2)F
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

The compound’s three-dimensional conformation, predicted via computational modeling, reveals a semi-rigid piperidine ring with planar aromatic and ester regions, facilitating interactions with biological targets.

Synthetic Methodologies and Optimization

Key Synthetic Routes

The synthesis typically follows a modular approach:

  • Piperidine Ring Formation: Cyclization of δ-aminoketone precursors, often derived from 2-fluorobenzaldehyde and β-alanine derivatives, under acidic or basic conditions.

  • N-Alkylation: Introduction of the acetyl ester group via nucleophilic substitution using methyl bromoacetate in the presence of a base (e.g., potassium carbonate).

  • Oxidation: Selective oxidation of the piperidine ring’s 2-position using agents like potassium permanganate or ruthenium-based catalysts to install the keto group.

Industrial-scale production employs continuous flow reactors to enhance yield (typically 65–75%) and purity (>98%), minimizing side reactions such as over-oxidation or ester hydrolysis.

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, CDCl3_3) displays distinct signals for the fluorophenyl aromatic protons (δ 7.2–7.4 ppm), piperidine methylene groups (δ 2.5–3.1 ppm), and the ester methyl group (δ 3.7 ppm).

  • Mass Spectrometry: ESI-MS exhibits a dominant [M+H]+^+ peak at m/z 266.1, consistent with the molecular weight .

Physicochemical and Reactivity Profiles

Stability and Degradation Pathways

The compound demonstrates moderate stability under ambient conditions but undergoes hydrolysis in aqueous environments:

Methyl ester+H2OCarboxylic acid+Methanol\text{Methyl ester} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{Methanol}

This reaction, catalyzed by esterases or acidic/basic conditions, is critical for its potential use as a prodrug .

Table 2: Stability Data

ConditionHalf-Life (t1/2_{1/2})Degradation Product
pH 7.4 (37°C)48 hours2-[4-(2-Fluorophenyl)-2-oxopiperidin-1-yl]acetic acid
pH 2.0 (37°C)12 hoursSame as above
Human Plasma24 hoursAcid metabolite

Reactivity in Organic Transformations

  • Reduction: The keto group is reducible to a hydroxyl group using NaBH4_4, yielding a secondary alcohol derivative.

  • Nucleophilic Acyl Substitution: The ester reacts with amines to form amides, a reaction exploited in prodrug derivatization .

CompoundTargetIC50_{50}Cell Line
Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetateHDAC19 nMD423 (glioblastoma)
Analog VC17733085Enolase71 nMLN319 (astrocytoma)

Comparative Analysis with Structural Analogs

Methyl 2-(4-Oxopiperidin-1-yl)Acetate

This analog lacks the fluorophenyl group, resulting in reduced lipophilicity (LogP = 0.8 vs. 2.1 for the fluorophenyl derivative) and weaker target binding . Its simpler structure facilitates synthesis but limits bioactivity.

Methyl 2-[4-(4-Formylphenyl)-2-Oxopiperidin-1-yl]Acetate

The 4-formylphenyl substituent introduces aldehyde functionality, enabling conjugation with amines or hydrazines. This derivative shows promise in antibody-drug conjugates but suffers from lower plasma stability compared to the fluorinated variant.

Industrial and Regulatory Considerations

Scalability and Cost

Bulk synthesis costs approximately $120–150 per gram, driven by fluorinated precursors and multi-step purification. Regulatory filings (e.g., FDA DMFs) emphasize strict control over genotoxic impurities, particularly fluorobenzene derivatives.

Environmental Impact

Fluorine-containing byproducts require specialized disposal to prevent groundwater contamination. Advanced oxidation processes (AOPs) using TiO2_2/UV systems achieve >99% degradation efficiency.

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